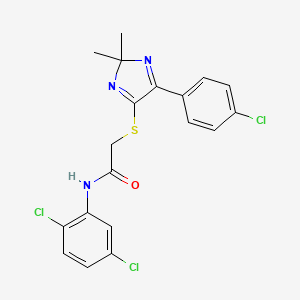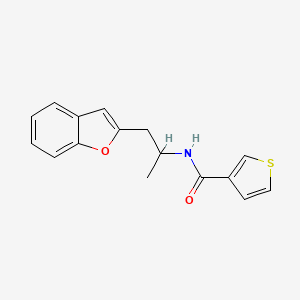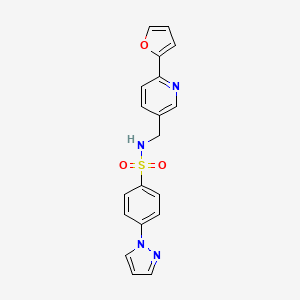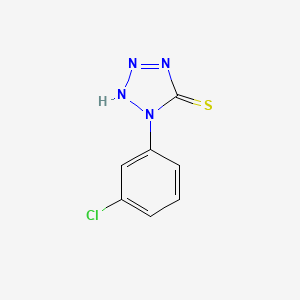![molecular formula C15H22N2O5 B2834302 5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid CAS No. 2174002-14-1](/img/structure/B2834302.png)
5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, an oxazole ring, and a carboxylic acid group . The piperidine ring is a common structural motif in many pharmaceuticals and natural products . The oxazole ring and carboxylic acid group are also common in many bioactive molecules.Scientific Research Applications
Asymmetric Synthesis and Biological Evaluation
The asymmetric synthesis of derivatives related to piperidine, including compounds similar to the one , has been a significant area of research. For instance, studies have involved the synthesis of trans-2,3-piperidinedicarboxylic acid derivatives, showcasing methodologies for obtaining enantiomerically pure compounds through steps starting from L-aspartic acid or N-Cbz-beta-alanine. These synthetic strategies are critical for developing compounds with potential biological activities, including fungicidal and antimicrobial effects (C. Xue et al., 2002; H. Mao et al., 2013).
Structural Analysis and Antimicrobial Activity
The structural characterization of similar compounds, including X-ray diffraction studies, provides insights into their molecular configurations, which are essential for understanding their interactions with biological targets. Such analyses contribute to the evaluation of their biological activities, including antibacterial and anthelmintic properties (C. Sanjeevarayappa et al., 2015).
Synthetic Methodologies for Heterocyclic Compounds
Research has also focused on developing efficient synthetic routes to heterocyclic compounds, including spiropiperidine analogues and derivatives, through various strategies such as annulation reactions and cyclization under catalysis. These methodologies are pivotal for the synthesis of compounds with potential pharmacological properties (R. Freund & W. Mederski, 2000).
Coordination Behavior and Synthesis of Complexes
Studies on the coordination behavior and synthesis of complexes involving tert-butyl and phenyl groups linked to heterocyclic moieties highlight the versatility of these compounds in forming stable structures with potential applications in materials science and catalysis (A. Garza-Ortiz et al., 2013).
Properties
IUPAC Name |
5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)21-14(20)17-7-5-4-6-10(17)8-11-9-12(13(18)19)16-22-11/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGMKQQMYQWAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2834219.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2834222.png)
![6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2834223.png)
![2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2834224.png)

![[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride](/img/structure/B2834232.png)

![Benzo[b]thiophene, 3,4-dibromo-](/img/structure/B2834234.png)
![(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2834236.png)


![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2834240.png)
![Ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2834241.png)
